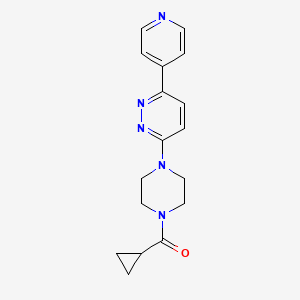![molecular formula C12H11Cl2N3OS B6532988 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 332407-62-2](/img/structure/B6532988.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, also known as N-dichloroacetamidine (NDCA), is a synthetic compound that has been studied for its wide range of applications in scientific research. NDCA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.
科学的研究の応用
NDCA has been studied for a variety of scientific research applications, including its use as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of the enzyme histone deacetylase. NDCA has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. NDCA has also been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression and epigenetic regulation.
作用機序
The mechanism of action of NDCA is not fully understood, however, it is thought to be related to its ability to interact with the active site of enzymes, such as cytochrome P450 and histone deacetylase. NDCA has been found to bind to the active site of cytochrome P450, which inhibits its activity, and has also been found to bind to the active site of histone deacetylase, which inhibits its activity.
Biochemical and Physiological Effects
NDCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and histone deacetylase, which can lead to changes in gene expression and epigenetic regulation. NDCA has also been found to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The use of NDCA in laboratory experiments has numerous advantages. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, NDCA is not without its limitations. It is a synthetic compound and its long-term effects on the body are not fully understood. Additionally, NDCA can be toxic in high doses, so it must be used with caution in laboratory experiments.
将来の方向性
There are numerous potential future directions for the use of NDCA in scientific research. For example, further research could be done to investigate the long-term effects of NDCA on the body, as well as its potential therapeutic applications. Additionally, further research could be done to investigate the mechanism of action of NDCA and to develop new methods of synthesizing NDCA. Additionally, further research could be done to investigate the potential applications of NDCA in the fields of cancer research and drug development.
合成法
NDCA can be synthesized from 2,4-dichlorophenyl isothiocyanate, 2-methylpropanamide, and sodium hydroxide. First, the 2,4-dichlorophenyl isothiocyanate is reacted with 2-methylpropanamide in a 1:1 molar ratio in the presence of sodium hydroxide, which acts as a catalyst. This reaction yields N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamideetamidine as the primary product. The reaction is carried out at room temperature and is complete within 24 hours.
特性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNAVZNSIVUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
![N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylpropanamide](/img/structure/B6532936.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B6532944.png)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide](/img/structure/B6532950.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide](/img/structure/B6532978.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532980.png)

![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B6533002.png)
![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6533009.png)

![3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533027.png)
![6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533035.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)